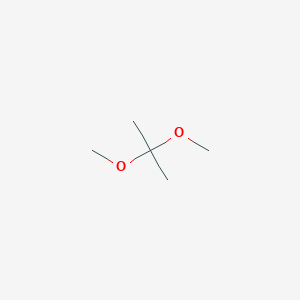

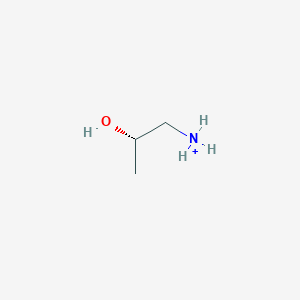

ethyl (3R)-4-cyano-3-hydroxybutanoate

概要

説明

Ethyl (3R)-4-cyano-3-hydroxybutanoate, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Mode of Action

Ethers can undergo cleavage to alcohols in the presence of strong acids . Esters, on the other hand, can undergo hydrolysis, a reaction catalyzed by water or a base, to form an alcohol and a carboxylic acid .

Pharmacokinetics

The compound’s ether and ester groups suggest that it could be metabolized in the body through processes such as hydrolysis . The resulting products could then be further metabolized or excreted. The compound’s bioavailability would depend on factors such as its absorption rate, its stability in the body, and the efficiency of its metabolism and excretion.

Action Environment

The action, efficacy, and stability of Ethyl ®-(-)-4-cyano-3-hydroxybutyate could be influenced by various environmental factors. For instance, the compound’s reactivity could be affected by factors such as pH and temperature. Additionally, the presence of other substances, such as enzymes or other chemicals, could potentially influence the compound’s actions and stability .

特性

IUPAC Name |

ethyl (3R)-4-cyano-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-11-7(10)5-6(9)3-4-8/h6,9H,2-3,5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQFROBMBSKWQY-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370024 | |

| Record name | Ethyl (3R)-4-cyano-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141942-85-0 | |

| Record name | Ethyl (R)-4-cyano-3-hydroxybutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141942-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (3R)-4-cyano-3-hydroxybutanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141942850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (3R)-4-cyano-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl (3R)-4-cyano-3-hydroxybutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butanoic acid, 4-cyano-3-hydroxy-, ethyl ester, (3R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to obtain ethyl (R)-(-)-4-cyano-3-hydroxybutyrate?

A: Several synthetic approaches have been explored, with a common starting point being (S)-(-)-epichlorohydrin. One method involves a multi-step process starting with ring-opening of (S)-(-)-epichlorohydrin using sodium cyanide, followed by alcoholysis, hydroxyl protection, cyanidation, and deprotection []. Another approach utilizes (S)-3-chloro-1,2-propanediol as a starting material, highlighting its potential as a valuable precursor for this key intermediate [, ]. Additionally, enzymatic synthesis using halohydrin dehalogenases (HHDHs) has gained attention. These enzymes catalyze the conversion of ethyl (S)-4-chloro-3-hydroxybutanoate to ethyl (R)-4-cyano-3-hydroxybutyrate in the presence of cyanide [, , ].

Q2: How do HHDHs contribute to the synthesis of ethyl (R)-(-)-4-cyano-3-hydroxybutyrate?

A: HHDHs are remarkable enzymes capable of catalyzing the dehalogenation of haloalcohols to their corresponding epoxides. Their promiscuous epoxide ring-opening activity in the presence of nucleophiles like cyanide allows for the synthesis of β-substituted alcohols, such as ethyl (R)-4-cyano-3-hydroxybutyrate []. Research has focused on identifying and characterizing novel HHDHs with high activity towards the precursor, ethyl (S)-4-chloro-3-hydroxybutanoate. This enzymatic approach offers a sustainable and potentially cost-effective alternative to traditional chemical synthesis [, ].

Q3: How efficient are these enzymatic methods for large-scale production?

A: Studies have demonstrated the potential of HHDHs for industrial-scale synthesis. For instance, researchers achieved a 95% conversion rate and 85% yield of ethyl (R)-4-cyano-3-hydroxybutyrate using the novel HHDH-PL enzyme from Parvibaculum lavamentivorans DS-1 []. Furthermore, immobilization of whole cells expressing the AtNIT2 nitrilase enzyme significantly enhanced substrate tolerance and allowed for reusability of the biocatalyst for multiple reaction cycles, highlighting its potential for cost-effective large-scale production of ethyl (R)-3-hydroxyglutarate, another crucial intermediate in the synthesis of rosuvastatin [].

Q4: Apart from Atorvastatin, what other applications does ethyl (R)-(-)-4-cyano-3-hydroxybutyrate have?

A: This compound serves as a versatile building block in organic synthesis. It is a key starting material for the synthesis of enantiomerically pure (S)-3-hydroxy-γ-butyrolactone []. It also acts as a precursor for enantiopure cis and trans 4-aminopipecolic acids, which are valuable γ-amino acids used in the construction of cyclic RGD-containing peptidomimetics []. These peptidomimetics show potential as antagonists of αVβ3 integrin, a protein involved in various biological processes [].

Q5: Have there been any studies on the structure and function of modified HHDHs?

A: Research has explored the relationship between HHDH structure and its catalytic activity. Scientists have generated highly engineered HHDH variants exhibiting improved catalytic rates and altered enantioselectivity compared to the wild-type enzyme []. Crystal structures of these modified enzymes, with substrates or products bound to the active site, provided valuable insights into the structural basis for their altered activity and stability [, ]. Understanding these structure-function relationships paves the way for designing even more efficient biocatalysts for the synthesis of pharmaceutically important compounds like ethyl (R)-(-)-4-cyano-3-hydroxybutyrate.

Q6: What are the environmental implications of using this compound and its synthesis methods?

A: While the provided research does not delve into the environmental impact of ethyl (R)-(-)-4-cyano-3-hydroxybutyrate specifically, the use of biocatalysts like HHDHs presents a more sustainable alternative to traditional chemical synthesis []. Further research is needed to fully understand the environmental fate and potential effects of this compound and to develop environmentally friendly waste management strategies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B43005.png)